

Comparative study of the pharmacological properties of 7-Aminoisoindolin-1-one analogs

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Compound of Interest

Compound Name: 7-Aminoisoindolin-1-one

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A Comparative Guide to the Pharmacological Properties of 7-Aminoisoindolin-1-one Analogs

The isoindolin-1-one scaffold is a versatile structure present in various biologically active compounds and natural products.[1] Analogs of **7-Aminoisoindolin-1-one**, in particular, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been extensively explored as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them promising candidates for cancer therapy.[2][3] Furthermore, derivatives of the isoindolinone core have demonstrated potential as carbonic anhydrase inhibitors, acetylcholinesterase inhibitors, and anti-inflammatory agents.[1][4][5]

This guide provides a comparative analysis of the pharmacological properties of **7-Aminoisoindolin-1-one** analogs, focusing on their well-documented role as PARP-1 inhibitors and their activity against other enzymatic targets. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.

Comparative Analysis of PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs).[2] By inhibiting PARP-1, SSBs accumulate and degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[2] In tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inability to repair these DSBs leads to cell death through

a concept known as synthetic lethality.[2][6] Many isoindolinone analogs have been developed as potent NAD⁺-competitive PARP-1 inhibitors.[2]

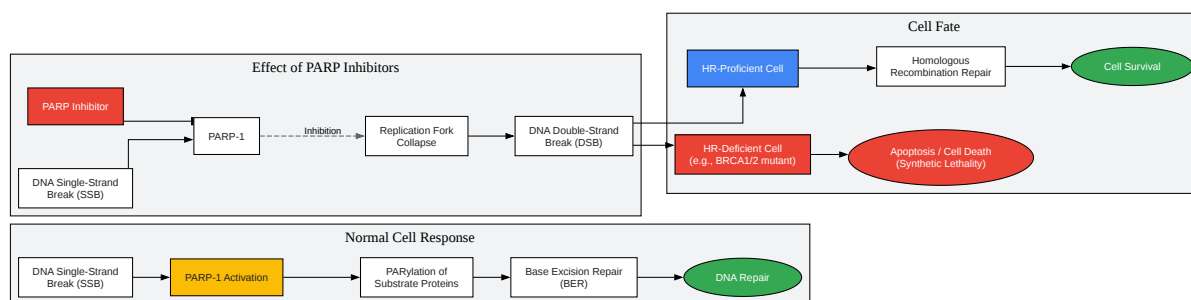
Table 1: PARP-1 Inhibitory Activity of Isoindolinone Analogs

Compound	Target	Biochemical Assay	Cellular Assay	Reference
NMS-P515	PARP-1	Kd: 0.016 μ M	IC50: 0.027 μ M	[2]
NMS-P118	PARP-1	Data not available	Data not available	[2]
Olaparib	PARP-1	IC50: ~5 nM	IC50: ~10 nM	[2][6]
Rucaparib	PARP-1	IC50: ~1.4 nM	Data not available	[2]
Niraparib	PARP-1	IC50: ~3.8 nM	Data not available	[2]
Talazoparib	PARP-1	IC50: ~0.57 nM	Data not available	[2]

Note: Olaparib, Rucaparib, Niraparib, and Talazoparib are included as reference marketed PARP-1 inhibitors. NMS-P515 and NMS-P118 are examples from the isoindolinone carboxamide chemical class.

Signaling Pathway of PARP-1 Inhibition

The diagram below illustrates the role of PARP-1 in DNA repair and the mechanism of action for PARP inhibitors.



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Mechanism of PARP-1 inhibition and synthetic lethality.

Experimental Protocol: PARP-1 Inhibition Assay (In Vitro)

This protocol describes a general method for determining the in vitro potency of compounds against the PARP-1 enzyme.

- Reagents and Materials:
 - Human recombinant PARP-1 enzyme.
 - Histones (as a substrate for PARP-1).
 - Biotinylated NAD⁺ (substrate for the PARP reaction).
 - 96-well plates coated with streptavidin.

- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
- Test compounds (**7-Aminoisoindolin-1-one** analogs) dissolved in DMSO.
- Stop buffer (e.g., containing PARP inhibitors like 3-aminobenzamide).
- Anti-pan-ADP-ribose binding reagent conjugated to a reporter (e.g., HRP).
- HRP substrate (e.g., TMB).
- Plate reader.
- Procedure:
 1. Coat a 96-well streptavidin plate with biotinylated NAD⁺.
 2. Add assay buffer containing histones to each well.
 3. Add serial dilutions of the test compounds (inhibitors) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
 4. Initiate the reaction by adding the PARP-1 enzyme to all wells except the negative control.
 5. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the PARPylation reaction to proceed.
 6. Stop the reaction by adding the stop buffer.
 7. Wash the plate to remove unbound reagents.
 8. Add the anti-pan-ADP-ribose binding reagent and incubate to allow binding to the PARylated histones.
 9. Wash the plate again.
 10. Add the HRP substrate and incubate until color develops.
 11. Stop the colorimetric reaction with a stop solution (e.g., H₂SO₄).

12. Measure the absorbance at the appropriate wavelength using a plate reader.

- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration.
 - Determine the IC₅₀ value (the concentration of inhibitor required to reduce PARP-1 activity by 50%) by fitting the data to a dose-response curve.

Comparative Analysis of Carbonic Anhydrase Inhibition

Certain isoindolinone derivatives have also been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isozymes I and II.^[1] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing roles in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness.

Table 2: Carbonic Anhydrase Inhibitory Activity of Isoindolinone Analogs

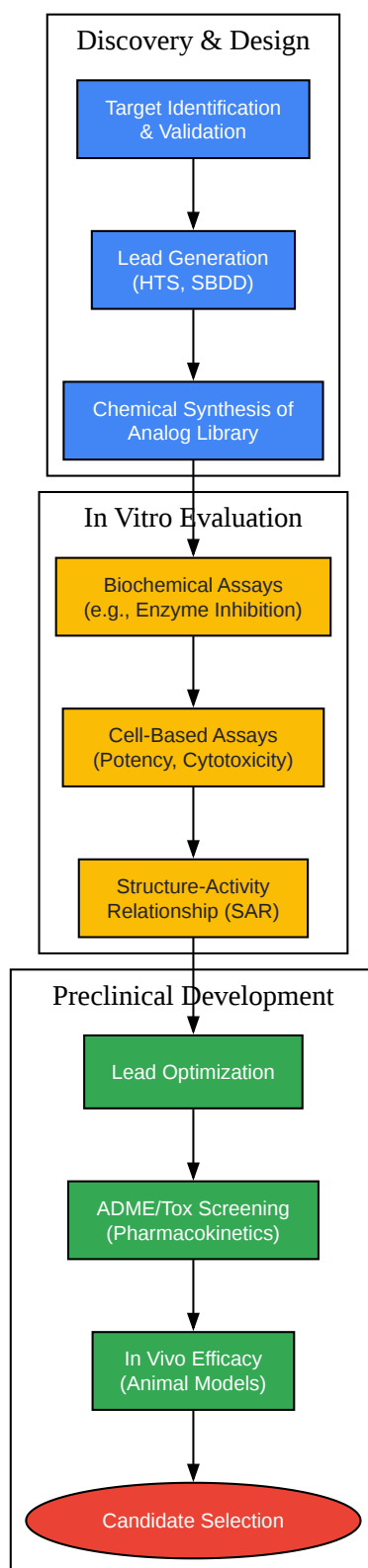
Compound	Target	K _i (nM)	IC ₅₀ (nM)	Reference
Compound 2c	hCA I	11.48 ± 4.18	Not Reported	[1]
hCA II		9.32 ± 2.35	Not Reported	
Compound 2f	hCA I	16.09 ± 4.14	Not Reported	[1]
hCA II		14.87 ± 3.25	Not Reported	
Acetazolamide (AAZ)	hCA I	436.20	11.24 ± 0.291	[1]
hCA II		93.53	13.02 ± 0.041	

Note: Acetazolamide is a standard carbonic anhydrase inhibitor included for reference.

Compounds 2c and 2f are specific isoindolinone derivatives from the cited study.

Experimental Workflow for Drug Discovery

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel pharmacological compounds like **7-Aminoisoindolin-1-one** analogs.



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General experimental workflow for drug discovery.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol outlines a method for assessing the inhibitory effect of compounds on carbonic anhydrase activity, typically by measuring the esterase activity of the enzyme.

- Reagents and Materials:
 - Purified human carbonic anhydrase I and II (hCA I, hCA II).
 - Assay Buffer (e.g., Tris-SO₄).
 - Substrate: 4-Nitrophenyl acetate (NPA) dissolved in DMSO.
 - Test compounds (isoindolinone analogs) and a standard inhibitor (Acetazolamide) dissolved in DMSO.
 - 96-well microplates.
 - Spectrophotometer (plate reader).
- Procedure:
 1. Add assay buffer to the wells of a 96-well plate.
 2. Add a fixed amount of the hCA enzyme solution to each well.
 3. Add various concentrations of the test compounds or the standard inhibitor to the wells. Include a control with no inhibitor.
 4. Pre-incubate the enzyme with the inhibitors for a short period (e.g., 10 minutes) at room temperature.
 5. Initiate the reaction by adding the NPA substrate to all wells. The final volume should be consistent across all wells.
 6. Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time. The hydrolysis of NPA to 4-nitrophenol results in an increase in absorbance.

7. Monitor the reaction for a set period (e.g., 15-30 minutes).

- Data Analysis:
 - Calculate the rate of the enzymatic reaction (change in absorbance per unit time) for each inhibitor concentration.
 - Determine the percentage of inhibition for each concentration relative to the uninhibited control.
 - Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
 - The inhibition constant (K_i) can be determined by performing the assay with varying substrate concentrations and using a Lineweaver-Burk or Dixon plot.

Conclusion

Analogues of **7-Aminoisoindolin-1-one** represent a promising class of compounds with significant therapeutic potential. Their most notable activity is the potent inhibition of PARP-1, which is a validated strategy for the treatment of cancers with specific DNA repair deficiencies. [2] As demonstrated by compounds like NMS-P515, the isoindolinone scaffold can be optimized to achieve high biochemical and cellular potency. [2] Furthermore, the structural versatility of this core allows for the exploration of other biological targets, with studies showing significant inhibitory effects against enzymes like carbonic anhydrase. [1] The continued investigation and structure-activity relationship studies of these analogues are crucial for the development of new, highly effective therapeutic agents.

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